molecular formula C14H15N5O5S2 B2671480 5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 326912-24-7

5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2671480
CAS RN: 326912-24-7
M. Wt: 397.42
InChI Key: AWYYCRBQSJWMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C14H15N5O5S2 and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). Here’s how this compound fits into this field:

Organic Synthesis Building Blocks

Pinacol boronic esters are valuable building blocks in organic synthesis. Let’s explore their relevance:

properties

IUPAC Name

6-hydroxy-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5S2/c20-12-11(13(21)16-14(25)15-12)18-17-9-1-3-10(4-2-9)26(22,23)19-5-7-24-8-6-19/h1-4H,5-8H2,(H3,15,16,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJSLLOVBHPSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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